2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.5]decan-1-one
CAS No.:
Cat. No.: VC13677405
Molecular Formula: C12H18N4O
Molecular Weight: 234.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N4O |
|---|---|
| Molecular Weight | 234.30 g/mol |
| IUPAC Name | 2-(1-methylpyrazol-4-yl)-2,9-diazaspiro[4.5]decan-1-one |
| Standard InChI | InChI=1S/C12H18N4O/c1-15-8-10(7-14-15)16-6-4-12(11(16)17)3-2-5-13-9-12/h7-8,13H,2-6,9H2,1H3 |
| Standard InChI Key | IIYCNBIIJYMHIE-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)N2CCC3(C2=O)CCCNC3 |
| Canonical SMILES | CN1C=C(C=N1)N2CCC3(C2=O)CCCNC3 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The core structure consists of a spirocyclic system (4.5-decan-1-one) fused with a 2,7-diazaspiro arrangement. The pyrazol-4-yl group at position 2 is a 1-methyl-substituted five-membered aromatic ring, contributing to π-electron density and steric bulk.
Key Features:
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Spirocyclic Core: A 10-membered bicyclic system with two nitrogen atoms bridging carbons 2 and 7.
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Ketone Group: A carbonyl group at position 1, critical for hydrogen-bonding interactions.
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Pyrazol-4-yl Substituent: Enhances solubility and interactions with biological targets.
Table 1: Molecular Properties (Inferred from Analogues)
| Property | Value (Approx.) | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₀N₄O | |
| Molecular Weight | 248.32 g/mol | |
| CAS Number | Not Found | – |
| LogP | ~2.5 | |
| Aqueous Solubility | Moderate |
Synthetic Approaches and Derivatives
Core Synthesis Strategies
The 2,7-diazaspiro[4.5]decan-1-one scaffold is typically synthesized via cyclization reactions. For example:
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Cyclization of Linear Precursors: Intramolecular amidation or lactamization of diamine intermediates.
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Suzuki Coupling: Used to introduce aryl or heteroaryl groups at specific positions .
Table 2: Synthetic Routes for Analogues
Functionalization and Derivatives
The pyrazol-4-yl group’s methyl substituent can be modified to optimize pharmacokinetic properties. For instance:
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Hydroxyethyl or Methoxyethyl Substituents: Improve metabolic stability .
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Trifluoromethyl Groups: Enhance lipophilicity but reduce solubility .
Biological and Pharmacological Relevance
Target Engagement and Mechanism
Spirocyclic lactams are explored as kinase inhibitors due to their ability to occupy hydrophobic pockets. For example:
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CDK8/19 Inhibition: Analogues like CCT251545 (a 2,8-diazaspiro derivative) show nanomolar activity .
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WNT Signaling Modulation: Pyrazol-4-yl substituents may interfere with β-catenin stabilization .
Table 3: Biological Activity of Analogues
Pharmacokinetic Optimization
Modifications to the pyrazole ring or spirocyclic core address metabolic liabilities:
Challenges and Future Directions
Structural Limitations
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Steric Hindrance: Bulky substituents at position 2 may impede binding to narrow enzymatic pockets.
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Solubility Trade-offs: Hydrophilic groups improve solubility but reduce membrane permeability .
Emerging Applications
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